3-hexyl-2,5-dithiophen-2-ylthiophene
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Overview
Description
3-Hexyl-2,5-dithiophen-2-ylthiophene is an organic compound with the molecular formula C₁₈H₂₀S₃. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two thiophene rings substituted with a hexyl group. This compound is of significant interest in the field of organic electronics due to its unique electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hexyl-2,5-dithiophen-2-ylthiophene typically involves the coupling of 2,5-dibromo-3-hexylthiophene with thiophene derivatives. One common method is the Stille coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds between the thiophene rings .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Hexyl-2,5-dithiophen-2-ylthiophene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Halogenation and alkylation are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine for halogenation, alkyl halides for alkylation.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or alkylated thiophenes.
Scientific Research Applications
3-Hexyl-2,5-dithiophen-2-ylthiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential in bioelectronic devices.
Medicine: Explored for its use in drug delivery systems and as a component in biosensors.
Industry: Utilized in the production of organic photovoltaic cells and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-hexyl-2,5-dithiophen-2-ylthiophene is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and electron transfer processes. These interactions are crucial for its function in electronic devices, where it facilitates charge transport and improves device performance .
Comparison with Similar Compounds
- 2,2’:5’,2’'-Terthiophene
- 3-Hexylthiophene
- 2,5-Dibromo-3-hexylthiophene
Comparison: Compared to its analogs, 3-hexyl-2,5-dithiophen-2-ylthiophene exhibits superior electronic properties due to the presence of additional thiophene rings, which enhance its conjugation and charge transport capabilities. This makes it particularly valuable in applications requiring high-performance materials .
Properties
CAS No. |
173448-32-3 |
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Molecular Formula |
C18H20S3 |
Molecular Weight |
332.6 g/mol |
IUPAC Name |
3-hexyl-2,5-dithiophen-2-ylthiophene |
InChI |
InChI=1S/C18H20S3/c1-2-3-4-5-8-14-13-17(15-9-6-11-19-15)21-18(14)16-10-7-12-20-16/h6-7,9-13H,2-5,8H2,1H3 |
InChI Key |
YTVFFHNAOQSJOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(SC(=C1)C2=CC=CS2)C3=CC=CS3 |
Origin of Product |
United States |
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